A Comprehensive Technical Guide to 3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride: Properties, Applications, and Experimental Considerations
A Comprehensive Technical Guide to 3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride: Properties, Applications, and Experimental Considerations
Introduction
3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride is a key chemical intermediate that holds significant importance in the realms of pharmaceutical and agrochemical research and development. Its unique structural features, namely the presence of a trifluoromethyl group on an ortho-phenylenediamine scaffold, confer valuable properties to the molecules synthesized from it. The trifluoromethyl moiety is a well-established bioisostere for a methyl group but with profoundly different electronic properties. It is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide provides a comprehensive overview of the physical and chemical properties of 3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride, its synthesis, reactivity, and applications, with a focus on its utility for researchers and scientists in drug discovery and materials science.
Chemical Identity and Structure
The accurate identification of a chemical substance is paramount for its safe and effective use. The following table summarizes the key identifiers for 3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride.
| Identifier | Value |
| IUPAC Name | 3-(Trifluoromethyl)benzene-1,2-diamine dihydrochloride |
| Synonyms | 3-(Trifluoromethyl)-1,2-benzenediamine dihydrochloride |
| CAS Number | 1923042-95-8[2] |
| Molecular Formula | C₇H₉Cl₂F₃N₂ |
| Molecular Weight | 249.06 g/mol [2] |
| InChI Key | LJZYJOLALAMWPZ-UHFFFAOYSA-N[2] |
The structure of 3-Trifluoromethyl-benzene-1,2-diamine consists of a benzene ring substituted with two adjacent amine groups and a trifluoromethyl group. The dihydrochloride salt form indicates that the two amine groups are protonated.
Caption: Molecular structure of 3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride.
Physical Properties
The physical properties of 3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride are crucial for its handling, storage, and use in chemical reactions. The dihydrochloride salt form generally leads to a higher melting point and increased solubility in polar solvents compared to its free base counterpart.
| Property | Value | Source |
| Physical Form | Off-white solid | [2] |
| Melting Point | Data not available for the dihydrochloride salt. The free base has a melting point of 41°C.[3] | |
| Boiling Point | Data not available for the dihydrochloride salt. The free base has a boiling point of approximately 248°C at 760 mmHg.[4] | |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. Insoluble in nonpolar organic solvents. The related compound, 1,3-bis(trifluoromethyl)benzene, is insoluble in water but soluble in alcohol, ether, and benzene.[5] |
Spectroscopic Data
While specific spectra for 3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride are not publicly available, its spectral characteristics can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, with their chemical shifts and coupling constants being influenced by the electron-withdrawing trifluoromethyl group and the protonated amine groups. The protons of the ammonium groups (-NH₃⁺) would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the ammonium groups (around 3000-3300 cm⁻¹), C-N stretching, and C-F stretching (typically in the 1000-1300 cm⁻¹ region). Aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry (MS): The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight (176.14 g/mol ).[3][4][6] High-resolution mass spectrometry would confirm the elemental composition.
Chemical Properties and Reactivity
The chemical behavior of 3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride is dictated by its two primary functional groups: the ortho-diamine and the trifluoromethyl group.
-
Ortho-Diamine Reactivity: The adjacent amine groups are nucleophilic (in the free base form) and are precursors to a wide range of heterocyclic compounds. The most common reaction is the condensation with aldehydes, ketones, carboxylic acids, or their derivatives to form benzimidazoles.[7][8][9] This reaction is a cornerstone of many synthetic routes in medicinal chemistry.
-
Trifluoromethyl Group Influence: The CF₃ group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms.[1][10] This has several consequences:
-
Deactivation of the Aromatic Ring: It makes the benzene ring less susceptible to electrophilic aromatic substitution.[11]
-
Meta-Directing Effect: For any further electrophilic substitution on the ring, the trifluoromethyl group directs incoming electrophiles to the meta position.[11][12]
-
Increased Acidity of N-H Bonds: In the free base, the electron-withdrawing nature of the CF₃ group increases the acidity of the amine protons compared to unsubstituted o-phenylenediamine.
-
Metabolic Stability: The carbon-fluorine bond is very strong, making the trifluoromethyl group highly resistant to metabolic degradation, a desirable property in drug design.[1]
-
Synthesis and Manufacturing
A common synthetic route to 3-Trifluoromethyl-benzene-1,2-diamine involves a two-step process starting from a suitably substituted nitroaniline. A general representation of this synthesis is outlined below.
Caption: A representative synthetic workflow for 3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride.
This process typically involves an initial nucleophilic aromatic substitution on a fluorinated and nitrated benzene ring, followed by the reduction of the nitro group to an amine. The final dihydrochloride salt is obtained by treating the free base with hydrochloric acid.
Applications in Research and Drug Development
3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride is a valuable building block for the synthesis of a variety of complex organic molecules.
-
Pharmaceuticals: Its primary application is in the synthesis of benzimidazole-containing compounds. The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[7][8][13] The incorporation of the trifluoromethyl group can enhance the therapeutic profile of these molecules.[13]
-
Agrochemicals: The trifluoromethyl group is also prevalent in modern agrochemicals, such as herbicides, fungicides, and insecticides.[4] This is due to its ability to increase the efficacy and environmental stability of the active ingredients.
-
Materials Science: The unique electronic properties conferred by the trifluoromethyl group make this diamine a potential monomer for the synthesis of high-performance polymers and organic electronic materials.[4]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride. The following information is based on data for the free base and related compounds.
| Hazard Class | GHS Hazard Statements |
| Skin Irritation | H315: Causes skin irritation[6] |
| Eye Irritation | H319: Causes serious eye irritation[6] |
| Respiratory Irritation | H335: May cause respiratory irritation[6] |
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store in an inert atmosphere and protect from light.[4]
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.
Experimental Protocol: Synthesis of a 2-Substituted-4-(trifluoromethyl)benzimidazole
This section provides a representative experimental protocol for the synthesis of a benzimidazole derivative, illustrating the utility of 3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride.
Caption: A typical experimental workflow for the synthesis of a benzimidazole derivative.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride (1.0 eq) and a chosen aldehyde (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Reaction: Add a catalytic amount of an appropriate reagent, such as an acid or an oxidizing agent, if required by the specific reaction conditions. Heat the mixture to reflux and maintain the temperature for a period of 2 to 24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified using standard laboratory techniques such as recrystallization from an appropriate solvent system or column chromatography on silica gel.
-
Characterization: The structure and purity of the synthesized benzimidazole derivative are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Conclusion
3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride is a versatile and valuable reagent for organic synthesis. Its key attributes, including the presence of a reactive ortho-diamine functionality and the advantageous properties imparted by the trifluoromethyl group, make it a sought-after building block in the development of new pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its effective and safe utilization in research and development endeavors.
References
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Vaia. (n.d.). Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. Retrieved from [Link]
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MDPI. (2023, September 4). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Retrieved from [Link]
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Semantic Scholar. (2023, November 8). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]
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